REACTION_CXSMILES
|
[CH:1](OCC)(OCC)OCC.C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH2:22][C:23]1[CH:33]=[CH:32][C:26]([C:27]([NH:29][CH2:30][CH3:31])=[O:28])=[CH:25][C:24]=1[NH:34][CH3:35]>O1CCCC1>[CH2:30]([NH:29][C:27]([C:26]1[CH:32]=[CH:33][C:23]2[N:22]=[CH:35][N:34]([CH3:1])[C:24]=2[CH:25]=1)=[O:28])[CH3:31]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)NCC)C=C1)NC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure and water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
The resulting residue was washed with diisopropylether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(=O)C=1C=CC2=C(N(C=N2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |